molecular formula C18H18N4 B5596930 2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole

2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole

Cat. No.: B5596930
M. Wt: 290.4 g/mol
InChI Key: CJLURMAWGPRHTG-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole is a tetrazole-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Polymer and Material Chemistry

2-Benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole, a derivative of tetrazole, has applications in polymer and material chemistry. For example, 5-styryltetrazoles, related to the tetrazole family, are used as monomers in the preparation of tetrazole-containing polymers. These polymers exhibit unique properties like antimicrobial and antidiabetic activities. The chemical structure of tetrazoles, including this compound, allows for diverse chemical transformations under specific conditions, such as in Brønsted or Lewis acids, leading to various functional derivatives beneficial in material sciences (Lisakova et al., 2015).

Medicinal Chemistry

Tetrazoles, including derivatives like this compound, are significant in medicinal chemistry due to their resemblance to carboxylic acids. They are incorporated into various clinical drugs, such as losartan and cefazolin. Their unique structure and high nitrogen content make them suitable for developing efficient and eco-friendly methods for synthesizing diverse medicinal compounds (Mittal & Awasthi, 2019).

Synthesis of Complex Molecules

The unique reactivity of heterobicyclic tetrazoles, such as this compound, is harnessed in synthesizing functionally diverse and versatile heterocyclic scaffolds. These compounds play a critical role in creating chiral, non-racemic molecules, offering new avenues for developing complex molecular structures in synthetic chemistry (Hanessian et al., 2009).

Crystallography and Material Analysis

In crystallography, the study of tetrazole derivatives, including this compound, is crucial for understanding molecular interactions and geometries. The crystal structure analysis of such compounds provides insights into the intermolecular interactions and packing patterns, which are essential for material science and engineering applications (Spencer et al., 2012).

Biochemistry and Drug Design

In biochemistry and drug design, tetrazoles including this compound, serve as vital scaffolds. Their metabolic stability and physicochemical properties make them suitable for drug design, often replacing carboxylic acid or amide groups in molecular structures. This application is critical in developing new pharmaceuticals with improved efficacy and stability (Neochoritis et al., 2019).

Properties

IUPAC Name

2-benzyl-5-(1-phenylcyclobutyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-8-15(9-4-1)14-22-20-17(19-21-22)18(12-7-13-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLURMAWGPRHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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